N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide is an organic compound that features a cyclopropyl group, a hydroxymethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl group, which can be carried out using formaldehyde and a base.
Sulfonamide formation: The final step involves the reaction of the hydroxymethylcyclopropyl intermediate with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzenesulfonamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the primary amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the benzenesulfonamide moiety.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Organic Synthesis:
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exhibiting antibacterial activity. The cyclopropyl group can enhance the binding affinity and specificity of the compound to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-((1-(hydroxymethyl)cyclopropyl)methyl)-benzenesulfonamide: Lacks the dimethyl substitution on the benzene ring.
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methylbenzenesulfonamide: Contains only one methyl group on the benzene ring.
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,5-dimethylbenzenesulfonamide: Has the methyl groups in different positions on the benzene ring.
Uniqueness
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide is unique due to the specific positioning of the dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl and sulfonamide functionalities also provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-3-4-12(7-11(10)2)18(16,17)14-8-13(9-15)5-6-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVOIICYDGVOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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